molecular formula C16H19N3O4S B2392477 4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine CAS No. 2034502-55-9

4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

Cat. No.: B2392477
CAS No.: 2034502-55-9
M. Wt: 349.41
InChI Key: ZIGJAKNZPADSHW-UHFFFAOYSA-N
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Description

4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety, which is further functionalized with a 2-methoxy-5-methylphenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution on the pyrimidine ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield an aldehyde or acid, while reduction of the sulfonyl group would yield a sulfide.

Scientific Research Applications

4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the pyrimidine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine apart is the combination of the sulfonyl group with the pyrrolidine and pyrimidine rings, which provides a unique set of chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with simpler compounds.

Properties

IUPAC Name

4-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-12-3-4-14(22-2)15(9-12)24(20,21)19-8-6-13(10-19)23-16-5-7-17-11-18-16/h3-5,7,9,11,13H,6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGJAKNZPADSHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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